![molecular formula C33H32Cl2N4O4S B4295294 5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4295294.png)
5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amine, sulfonamide, and ether groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the Phthalazin-1-yl Intermediate: This step involves the reaction of 3,4-dichloroaniline with phthalic anhydride under acidic conditions to form the phthalazin-1-yl intermediate.
Coupling with the Sulfonamide Moiety: The phthalazin-1-yl intermediate is then coupled with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Introduction of the Diethoxyphenyl Group: The final step involves the reaction of the sulfonamide intermediate with 3,4-diethoxyphenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s diverse reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
- 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylbenzenesulfonamide
Uniqueness
The uniqueness of 5-{4-[(3,4-DICHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethoxy and dichlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32Cl2N4O4S/c1-4-42-29-15-11-22(18-30(29)43-5-2)16-17-36-44(40,41)31-19-23(12-10-21(31)3)32-25-8-6-7-9-26(25)33(39-38-32)37-24-13-14-27(34)28(35)20-24/h6-15,18-20,36H,4-5,16-17H2,1-3H3,(H,37,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQYOEGWDCKTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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